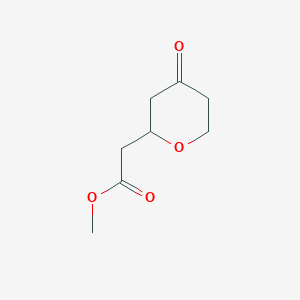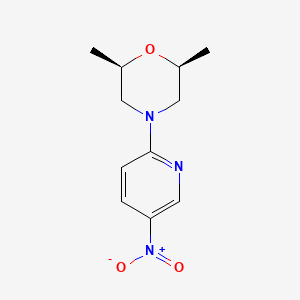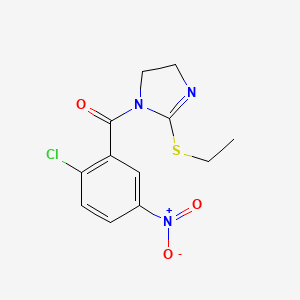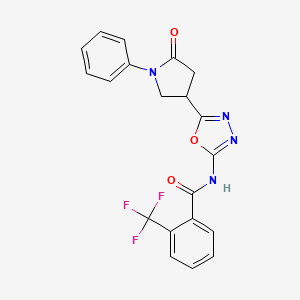
Methyl 2-(4-oxooxan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as cyclocondensation reactions, which are used to create iminothiazolidin-4-one acetate derivatives with potential as aldose reductase inhibitors . Another approach is the reaction of methyl 3,4,6-trioxoalkanoates with aromatic aldehydes and arylamines to produce methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which have been evaluated for their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . For instance, the structure of methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate was confirmed by X-ray crystallography . Theoretical studies, including density functional theory (DFT) calculations, have also been employed to understand the molecular and chemical properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related methyl esters has been explored in various reactions. For example, methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates react with hydroxylamine hydrochloride to afford different products depending on the reaction conditions . The title compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied experimentally and theoretically. For instance, the antimicrobial activity of certain methyl esters against bacterial strains has been evaluated . Theoretical calculations have provided insights into the electrophilic and nucleophilic nature of these compounds, as well as their non-linear optical behaviors . Spectroscopic data have been used to characterize the compounds and to find the best methods for calculating vibrational frequencies .
Applications De Recherche Scientifique
Chemical and Molecular Analysis
Methyl 2-(4-oxooxan-2-yl)acetate has been a subject of chemical and molecular analysis in various studies. For instance, Gültekin et al. (2020) conducted a detailed experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO) study on a related compound, providing insights into its molecular and chemical properties, as well as its electrophilic and nucleophilic nature (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020). Similarly, a study by Al-amiery et al. (2013) focused on synthesizing and characterizing a derivative of 4-hydroxycoumarin, closely related to methyl 2-(4-oxooxan-2-yl)acetate, through spectral data and DFT calculations (Al-amiery, Obayes, Alwan, Kadhum, & Mohamad, 2013).
Synthesis and Structural Analysis
The synthesis of methyl 2-(4-oxooxan-2-yl)acetate and its derivatives has been a significant area of research. Luna et al. (2009) reported on the synthesis of new 1,8-dioxooctahydroxanthenes, including a structure similar to methyl 2-(4-oxooxan-2-yl)acetate, by cyclization with iodine (Luna, Cravero, Faccio, Pardo, Mombrú, & Seoane, 2009). Additionally, El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to related esters, contributing to the understanding of the chemical behavior of similar compounds (El-Samahy, 2005).
Antibacterial and Antimicrobial Studies
Research has also been conducted on the potential antibacterial and antimicrobial applications of methyl 2-(4-oxooxan-2-yl)acetate derivatives. Sridhara et al. (2011) designed and synthesized a series of derivatives from a similar compound, studying their antimicrobial activities and cytotoxicity, with several compounds showing good antimicrobial activity (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(4-oxooxan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJHYCAKKLNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxooxan-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)
![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
amino}methyl)benzamide](/img/structure/B3012433.png)



![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)


